molecular formula C22H24N4O3 B2549294 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione CAS No. 879760-93-7

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione

Cat. No.: B2549294
CAS No.: 879760-93-7
M. Wt: 392.459
InChI Key: MDDBIKWJFYBIQR-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione is a quinazoline-2,4-dione derivative featuring a piperazine moiety substituted with a 2,3-dimethylphenyl group. The structural complexity of this compound, including its piperazinoethyl side chain and dimethylphenyl substitution, distinguishes it from simpler quinazoline derivatives. Its synthesis typically involves condensation reactions between isatoic anhydride derivatives and functionalized amines or piperazines, as seen in related compounds .

Properties

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)20(27)14-26-21(28)17-7-3-4-8-18(17)23-22(26)29/h3-9H,10-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDBIKWJFYBIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazolinedione core, leading to different reduced forms.

    Substitution: The piperazine moiety allows for nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted quinazolinediones and piperazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The compound belongs to a broader class of 3-substituted quinazoline-2,4-diones. Key structural analogs include:

Compound Name Substituent on Piperazine Key Structural Features Reference
Target Compound 2,3-Dimethylphenyl Piperazine linked via 2-oxoethyl to quinazoline-dione core
Compound 7 4-Chlorobenzyl Piperazine with 4-chlorobenzyl group; similar core structure
Compound 3e 7-Hydroxy-4-methylcoumarin Piperazine linked to thiazole and urea moieties
Compound 4a 3-Chloro-4-(trifluoromethyl)phenyl Trifluoromethyl and chloro substituents; extended hydrazinyl chain
Fluorophenyl Analog 2-Fluorophenyl Fluorine substitution on phenyl group

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 4a) increase metabolic stability but may reduce solubility .
Cytotoxicity Against Cancer Cell Lines

Data from in vitro studies highlight the impact of substituents on activity:

Compound Cell Line (IC₅₀, µM) Key Findings Reference
Target Compound Limited direct data; inferred activity based on structural analogs
Compound 7 HUH-7 (2.5), MCF-7 (6.8), HCT-116 (4.9) High potency attributed to 4-chlorobenzyl group enhancing hydrophobic interactions
Compound 4a Not reported Trifluoromethyl groups improve target binding but reduce bioavailability

Trends :

  • Chlorinated aromatic substituents (e.g., 4-chlorobenzyl in Compound 7) correlate with higher cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .
  • Hydrophilic moieties (e.g., urea in Compound 3e) may reduce cytotoxicity but improve selectivity .

Physicochemical Properties

Property Target Compound Compound 7 Compound 4a
Molecular Weight ~450 g/mol* 483.3 g/mol 822.0 g/mol
Melting Point Not reported 239–241°C (4a) 239–241°C (4a)
Synthetic Yield Not reported 58.4% (4a) 58.4% (4a)

Notes:

  • The 2,3-dimethylphenyl group likely increases lipophilicity (logP ~3.5*), favoring blood-brain barrier penetration compared to polar analogs like 4a .
  • Higher molecular weight in analogs like 4a correlates with reduced solubility, limiting therapeutic applicability .

Biological Activity

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione is a complex organic compound known for its potential therapeutic applications. The compound's structure includes a quinazoline core and a piperazine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C21H23N5O2
  • Molecular Weight : 377.4 g/mol
  • IUPAC Name : 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4-one

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 2,3-dimethylphenyl group.
  • Introduction of the Quinazoline Moiety : The substituted piperazine is reacted with a quinazoline precursor under specific conditions to yield the desired product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and therapeutic agent.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related quinazoline derivatives against ulcerative colitis in animal models. The compounds exhibited significant protective effects against acetic acid-induced colitis, with one derivative showing up to 79.78% protection compared to dexamethasone's 75.30% protection .

Enzyme Inhibition

Research indicates that quinazoline derivatives can inhibit phospholipase A2 (PLA2) and protease enzymes. The inhibition of these enzymes is associated with anti-inflammatory properties. Compounds similar to 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-quinazolinedione demonstrated preferential inhibition towards the hG-IIA type of PLA2 .

The exact mechanism by which 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-quinazolinedione exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems:

  • Molecular Targets : Potential interactions with enzymes or receptors may inhibit or activate their functions.
  • Cell Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparison of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-quinazolinedione with structurally similar compounds reveals unique attributes:

Compound NameStructureBiological Activity
1-(2,3-Dimethylphenyl)piperazineSimpler analogLesser activity
4-(Chlorophenyl)-piperazine derivativeDifferent substituentsModerate activity

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in treating inflammatory conditions:

  • Case Study 1 : A compound similar to the target compound showed significant reduction in inflammation markers in rat models.
  • Case Study 2 : Another study reported enhanced efficacy against ulcerative colitis when compared to traditional treatments.

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